molecular formula C20H22N4O2S B4454835 N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE

N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE

Cat. No.: B4454835
M. Wt: 382.5 g/mol
InChI Key: SIZOOTUYRYWTIH-UHFFFAOYSA-N
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Description

N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene and oxadiazole rings. The final step involves the formation of the benzamide structure. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired rings and linkages .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized benzamide derivatives .

Scientific Research Applications

N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or targets.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE is unique due to its combination of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and potential bioactivity. This structural complexity allows for a wide range of modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-methyl-4-(pyrrolidin-1-ylmethyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-23(14-18-21-19(22-26-18)17-5-4-12-27-17)20(25)16-8-6-15(7-9-16)13-24-10-2-3-11-24/h4-9,12H,2-3,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZOOTUYRYWTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3=CC=C(C=C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZAMIDE

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